

# Potential Therapeutic Targets of N-arachidonoyl glycine (Fa-Gly-Oh): A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Fa-Gly-Oh

Cat. No.: B1214423

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

N-arachidonoyl glycine (NAGly), a lipid signaling molecule structurally related to the endocannabinoid anandamide, has emerged as a promising modulator of various physiological processes. Unlike anandamide, NAGly exhibits a distinct pharmacological profile, interacting with a unique set of molecular targets. This technical guide provides an in-depth overview of the current understanding of NAGly's therapeutic targets, focusing on G protein-coupled receptors (GPCRs), transporters, and ion channels. We present a compilation of quantitative data on its potency and efficacy, detailed experimental methodologies for assessing its activity, and visual representations of the key signaling pathways involved. This guide is intended to serve as a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of NAGly.

## Introduction

N-arachidonoyl glycine (NAGly), an endogenous N-acylethanolamine, is formed through the enzymatic conjugation of arachidonic acid and glycine.<sup>[1]</sup> It has garnered significant interest for its cannabimimetic effects in pain and inflammation, despite its negligible affinity for the classical cannabinoid receptors CB1 and CB2.<sup>[2]</sup> This unique pharmacological profile suggests that NAGly exerts its biological effects through alternative molecular targets, making it an intriguing candidate for therapeutic development. This document outlines the primary therapeutic targets of NAGly identified to date, providing quantitative data, experimental

protocols, and signaling pathway diagrams to facilitate further research and drug discovery efforts.

## Key Therapeutic Targets of N-arachidonoyl glycine

The primary therapeutic targets of NAGly can be broadly categorized into G protein-coupled receptors, neurotransmitter transporters, and ion channels.

### G Protein-Coupled Receptors (GPCRs)

NAGly has been identified as a ligand for several orphan GPCRs, with GPR18 and GPR55 being the most extensively studied.

- GPR18: Initially proposed as the "NAGly receptor," GPR18 is activated by NAGly, leading to various cellular responses, including cell migration.<sup>[3][4]</sup> The signaling cascade initiated by NAGly at GPR18 is thought to be primarily mediated through G<sub>αi/o</sub> proteins.<sup>[5]</sup>
- GPR55: NAGly also acts as an agonist at GPR55, another orphan GPCR implicated in the endocannabinoid system.<sup>[6][7]</sup> Activation of GPR55 by NAGly leads to increases in intracellular calcium and the activation of mitogen-activated protein kinase (MAPK) pathways.<sup>[6]</sup>

### Glycine Transporter 2 (GLYT2)

NAGly has been shown to be an inhibitor of the glycine transporter 2 (GLYT2), a key protein responsible for the reuptake of glycine in the spinal cord.<sup>[8][9]</sup> By inhibiting GLYT2, NAGly can increase the concentration of glycine in the synaptic cleft, thereby enhancing inhibitory neurotransmission.<sup>[10]</sup> This mechanism is believed to contribute significantly to its analgesic properties.

### Large-Conductance Ca<sup>2+</sup>-Activated K<sup>+</sup> (BKCa) Channels

NAGly has been demonstrated to induce vasorelaxation through the activation of large-conductance Ca<sup>2+</sup>-activated potassium (BKCa) channels in vascular smooth muscle cells.<sup>[2]</sup> This effect is mediated, at least in part, by the release of nitric oxide from endothelial cells.

### Quantitative Data

The following tables summarize the available quantitative data for the interaction of NAGly with its primary therapeutic targets.

Table 1: Potency and Efficacy of N-arachidonoyl glycine at GPCRs

| Target | Assay Type      | Species | Cell Line   | Parameter | Value                            | Reference(s) |
|--------|-----------------|---------|-------------|-----------|----------------------------------|--------------|
| GPR18  | Mobilization    | Human   | HEK293      | EC50      | 44.5 nM                          | [2][11]      |
| GPR18  | Recruitment     | Human   | CHO-K1      | -         | No activity                      | [9]          |
| GPR55  | Mobilization    | Human   | HAGPR55/CHO | -         | Concentration-dependent increase | [6][7]       |
| GPR55  | MAPK Activation | Human   | HAGPR55/CHO | -         | Concentration-dependent increase | [6][7]       |

Table 2: Inhibitory Activity of N-arachidonoyl glycine at GLYT2

| Target | Assay Type                | Species | Expression System | Parameter | Value | Reference(s) |
|--------|---------------------------|---------|-------------------|-----------|-------|--------------|
| GLYT2  | [3H]-Glycine Uptake       | Human   | -                 | IC50      | 3 μM  | [8]          |
| GLYT2a | Glycine Transport Current | Human   | -                 | IC50      | ~9 μM | [9]          |

# Experimental Methodologies

This section provides an overview of the key experimental protocols used to characterize the activity of NAGly at its targets.

## GPR18 and GPR55 Functional Assays

This assay measures the ability of a ligand to induce an increase in intracellular calcium concentration upon binding to a Gq-coupled receptor.

- Principle: Cells expressing the receptor of interest (e.g., GPR18 or GPR55) are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). Upon receptor activation by an agonist, intracellular calcium is released from the endoplasmic reticulum, leading to an increase in fluorescence that can be measured using a fluorescence plate reader.
- General Protocol:
  - Seed HEK293 or CHO-K1 cells stably or transiently expressing the target GPCR in a 96-well plate.
  - The following day, load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with HEPES) for 1 hour at 37°C.
  - Wash the cells to remove excess dye.
  - Add varying concentrations of NAGly to the wells.
  - Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 490 nm excitation and 525 nm emission for Fluo-4) over time using a fluorescence plate reader.
  - Analyze the data to determine the EC50 value.

This assay is used to determine if a GPCR signals through Gs or Gi/o proteins by measuring changes in intracellular cyclic adenosine monophosphate (cAMP) levels.

- Principle: Gi/o-coupled receptors, like GPR18, inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP levels. This change can be measured using various methods, including

competitive immunoassays or reporter gene assays.

- General Protocol (Luminescence-based):

- Co-transfect HEK293 cells with the GPCR of interest (e.g., GPR18) and a cAMP-sensitive biosensor plasmid (e.g., GloSensor™).
- Plate the transfected cells in a white, opaque 96-well plate.
- The next day, replace the medium with a CO<sub>2</sub>-independent medium containing the GloSensor™ cAMP reagent and incubate for 2 hours at room temperature.
- Add a known adenylyl cyclase activator (e.g., forskolin) to stimulate cAMP production.
- Add varying concentrations of NAGly.
- Measure the luminescence using a plate-reading luminometer. A decrease in luminescence indicates Gi/o coupling.

This assay measures the recruitment of β-arrestin to an activated GPCR, a key step in receptor desensitization and signaling.

- Principle: This assay often utilizes enzyme fragment complementation (EFC). The GPCR is tagged with one enzyme fragment, and β-arrestin is tagged with the complementary fragment. Upon ligand-induced receptor activation and β-arrestin recruitment, the fragments come into proximity, forming a functional enzyme that can act on a substrate to produce a detectable signal (e.g., chemiluminescence).

- General Protocol (PathHunter® Assay):

- Plate PathHunter® CHO-K1 cells expressing the tagged GPR55 and β-arrestin in a 384-well plate.
- Incubate the cells overnight.
- Add varying concentrations of NAGly to the cells and incubate for 90 minutes at 37°C.
- Add the detection reagents containing the enzyme substrate.

- Incubate for 60 minutes at room temperature.
- Measure the chemiluminescent signal using a plate reader.

## GLYT2 Functional Assay

This assay directly measures the function of glycine transporters by quantifying the uptake of radiolabeled glycine.

- Principle: Cells expressing GLYT2 are incubated with [<sup>3</sup>H]-glycine. The amount of radioactivity incorporated into the cells is a measure of transporter activity. The inhibitory effect of a compound like NAGly is determined by its ability to reduce this uptake.
- General Protocol:
  - Culture cells endogenously or heterologously expressing GLYT2.
  - Incubate the cells with a solution containing [<sup>3</sup>H]-glycine (e.g., 10  $\mu$ M final concentration) in a suitable buffer (e.g., PBS) in the presence or absence of varying concentrations of NAGly. To ensure specificity for GLYT2, a GLYT1 inhibitor (e.g., NFPS) can be included.
  - After a defined incubation period (e.g., 6 minutes), terminate the reaction by washing the cells with ice-cold buffer.
  - Lyse the cells and measure the radioactivity using a scintillation counter.
  - Normalize the data to protein concentration and calculate the IC<sub>50</sub> value for NAGly.

## BKCa Channel Electrophysiology

This technique allows for the direct measurement of ion channel activity in real-time.

- Principle: A glass micropipette with a very small tip opening is used to form a high-resistance seal with the cell membrane, isolating a small patch of the membrane. This allows the measurement of the ionic currents flowing through the channels in that patch. In the whole-cell configuration, the membrane patch is ruptured, allowing for the measurement of currents across the entire cell membrane.

- General Protocol (Whole-Cell Configuration):
  - Prepare isolated cells (e.g., vascular smooth muscle cells) or tissue slices.
  - Use a micromanipulator to position a glass micropipette filled with an appropriate intracellular solution onto the surface of a cell.
  - Apply gentle suction to form a high-resistance (gigaohm) seal between the pipette tip and the cell membrane.
  - Apply a brief pulse of stronger suction to rupture the membrane patch, establishing the whole-cell configuration.
  - Apply voltage-clamp protocols to control the membrane potential and record the resulting potassium currents.
  - Perfusion the cell with a solution containing NAGly and record the changes in BKCa channel currents.
  - Analyze the data to determine the effect of NAGly on channel open probability and conductance.

## Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by NAGly and the general workflows of the experimental protocols described above.



[Click to download full resolution via product page](#)

Caption: GPR18 signaling pathway activated by NAGly.



### Cell Preparation



### Cell Preparation



[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. The presynaptic glycine transporter GlyT2 is regulated by the Hedgehog pathway in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PathHunter® Human GPR55 β-Arrestin Cell-Based Assay Kit (CHO-K1) [discoverx.com]
- 3. Whole Cell Patch Clamp Protocol [protocols.io]
- 4. bonndoc.ulb.uni-bonn.de [bonndoc.ulb.uni-bonn.de]
- 5. Extracellular Loops 2 and 4 of GLYT2 Are Required for N-Arachidonoylglycine Inhibition of Glycine Transport - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Patch Clamp Protocol [labome.com]
- 8. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Activation of GPR18 by cannabinoid compounds: a tale of biased agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. High-Throughput Assays to Measure Intracellular Ca<sup>2+</sup> Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Potential Therapeutic Targets of N-arachidonoyl glycine (Fa-Gly-Oh): A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1214423#potential-therapeutic-targets-of-fa-gly-oh>

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)